molecular formula C20H11BrF2N2O B2449124 2-(4-bromophenyl)-7-fluoro-4-(4-fluorophenyl)-1(2H)-phthalazinone CAS No. 478066-05-6

2-(4-bromophenyl)-7-fluoro-4-(4-fluorophenyl)-1(2H)-phthalazinone

Cat. No.: B2449124
CAS No.: 478066-05-6
M. Wt: 413.222
InChI Key: KYWJYATUMSISDB-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-7-fluoro-4-(4-fluorophenyl)-1(2H)-phthalazinone is a complex organic compound characterized by the presence of bromine and fluorine atoms attached to a phthalazinone core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-7-fluoro-4-(4-fluorophenyl)-1(2H)-phthalazinone typically involves multi-step organic reactions. One common method includes the initial formation of the phthalazinone core, followed by the introduction of bromine and fluorine substituents through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-7-fluoro-4-(4-fluorophenyl)-1(2H)-phthalazinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-(4-bromophenyl)-7-fluoro-4-(4-fluorophenyl)-1(2H)-phthalazinone has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-7-fluoro-4-(4-fluorophenyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-4-(4-fluorophenyl)-1(2H)-phthalazinone
  • 2-(4-chlorophenyl)-7-fluoro-4-(4-fluorophenyl)-1(2H)-phthalazinone
  • 2-(4-bromophenyl)-7-chloro-4-(4-fluorophenyl)-1(2H)-phthalazinone

Uniqueness

2-(4-bromophenyl)-7-fluoro-4-(4-fluorophenyl)-1(2H)-phthalazinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine and fluorine atoms enhances its reactivity and potential as a versatile intermediate in organic synthesis and drug development.

Properties

IUPAC Name

2-(4-bromophenyl)-7-fluoro-4-(4-fluorophenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrF2N2O/c21-13-3-8-16(9-4-13)25-20(26)18-11-15(23)7-10-17(18)19(24-25)12-1-5-14(22)6-2-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWJYATUMSISDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C3=C2C=CC(=C3)F)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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